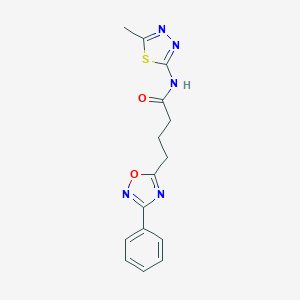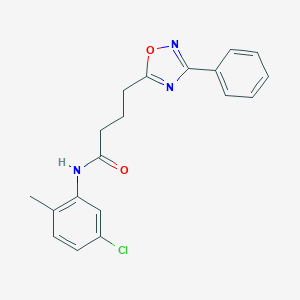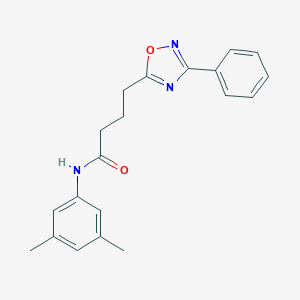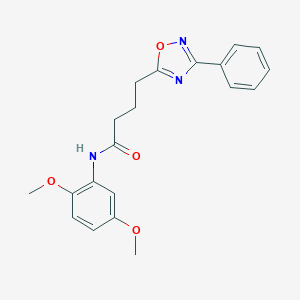
N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide, also known as MOPA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. MOPA belongs to the group of phthalazinone derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been shown to have a variety of biochemical and physiological effects in animal models, including the inhibition of prostaglandin synthesis, the reduction of cytokine expression, and the induction of apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide in lab experiments is that it has been shown to have low toxicity and minimal side effects in animal models. However, one limitation is that the compound is not widely available and can be difficult to synthesize.
Direcciones Futuras
There are several potential future directions for research on N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide, including:
1. Further studies on the mechanism of action of N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide in order to better understand its therapeutic potential.
2. Development of more efficient synthesis methods for N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide in order to make it more widely available for research.
3. Investigation of the potential use of N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide in combination with other drugs or therapies for the treatment of various diseases.
4. Exploration of the potential use of N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide as a diagnostic tool for certain diseases.
In conclusion, N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is a promising compound with potential therapeutic properties that warrant further scientific research. Its anti-inflammatory, analgesic, and antitumor effects make it a promising candidate for the development of new drugs and therapies. However, more research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide involves the condensation of 2-methoxybenzoyl chloride and 3-methyl-4-oxo-3,4-dihydrophthalazine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield the final compound.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been studied for its potential therapeutic properties in various scientific research studies. One such study found that N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has anti-inflammatory and analgesic effects in animal models of inflammation and pain. Another study demonstrated that N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has antitumor activity against human cancer cell lines.
Propiedades
Fórmula molecular |
C18H17N3O3 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-21-18(23)13-8-4-3-7-12(13)15(20-21)11-17(22)19-14-9-5-6-10-16(14)24-2/h3-10H,11H2,1-2H3,(H,19,22) |
Clave InChI |
GOGZEKGEJOCXIK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3OC |
SMILES canónico |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-1-[(5-phenyl-1H-tetraazol-1-yl)acetyl]piperidine](/img/structure/B277491.png)

![2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277498.png)
![3-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B277499.png)






![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)